3,4-dimethyl-N-(1-naphthyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-(1-naphthyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a naphthalene ring and two methyl groups at the 3 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(1-naphthyl)benzamide typically involves the acylation of 3,4-dimethylaniline with naphthalene-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(1-naphthyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzene or naphthalene rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3,4-dimethyl-N-(1-naphthyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(1-naphthyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl)benzamide
- 3,4-dimethoxybenzamide
- N-(cyano(naphthalen-1-yl)methyl)benzamide
Uniqueness
3,4-dimethyl-N-(1-naphthyl)benzamide is unique due to the presence of both the naphthalene ring and the 3,4-dimethyl substitution on the benzene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H17NO |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3,4-dimethyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C19H17NO/c1-13-10-11-16(12-14(13)2)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H,20,21) |
InChI Key |
GWGNXZDLXLRCCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.